molecular formula C14H19NO B13685262 1-(4-Tert-butylphenyl)pyrrolidin-2-one

1-(4-Tert-butylphenyl)pyrrolidin-2-one

Cat. No.: B13685262
M. Wt: 217.31 g/mol
InChI Key: GOPXCXPGMSCHBH-UHFFFAOYSA-N
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Description

1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is an organic compound featuring a pyrrolidinone ring substituted with a tert-butylphenyl group

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(4-tert-butylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C14H19NO/c1-14(2,3)11-6-8-12(9-7-11)15-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3

InChI Key

GOPXCXPGMSCHBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-tert-butylphenylamine with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the pyrrolidinone ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, organolithium reagents, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The tert-butylphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Uniqueness: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is unique due to the combination of the tert-butylphenyl group and the pyrrolidinone ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in research and industry.

Biological Activity

1-(4-Tert-butylphenyl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound features a pyrrolidinone ring linked to a phenyl group with a tert-butyl substitution. Its molecular formula is C15H21NO, with a molecular weight of approximately 217.31 g/mol. The synthesis typically involves the reaction of 4-tert-butylphenylamine with succinic anhydride under acidic conditions, forming an intermediate amide that cyclizes to yield the pyrrolidinone structure. Common solvents include toluene, and catalysts such as p-toluenesulfonic acid are often used to facilitate the reaction.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Analgesic Properties

  • The compound has been investigated for its potential use in pain management. Its structure suggests interactions with receptors involved in pain modulation, making it a candidate for further pharmacological studies.

2. Antilipidemic Effects

  • Studies have shown that enantiomers of related compounds, such as (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, demonstrate dual action on lowering plasma triglycerides and cholesterol levels. These effects indicate that similar structures may also exhibit beneficial lipid-modulating properties .

3. Antimicrobial Activity

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-tert-ButylphenolContains a tert-butyl group but lacks the pyrrolidinone ringPrimarily used as an antioxidant and stabilizer
N-PhenylpyrrolidinoneSimilar structure but features a phenyl group instead of tert-butylDifferent reactivity due to lack of tert-butyl substitution
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidineShares tert-butylphenyl structure but includes a piperidine ringDistinct chemical properties due to piperidine presence

The combination of the tert-butylphenyl group and the pyrrolidinone ring in this compound contributes to its unique stability and reactivity profile, distinguishing it from other related compounds.

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

  • Study on Antilipidemic Agents : A study focused on the enantiomers of related compounds demonstrated their equipotent activity in inhibiting fatty acid and sterol biosynthesis in vitro. The (S)-enantiomer was found to be superior in vivo for lowering triglycerides and phospholipids, suggesting potential therapeutic applications in lipid metabolism disorders .
  • Neuroprotective Studies : Research into dual-target ligands derived from similar structures has indicated potential neuroprotective effects, particularly relevant for conditions like Parkinson's disease. These studies suggest that modifications to the pyrrolidine structure can enhance biological efficacy against neurodegenerative conditions .

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